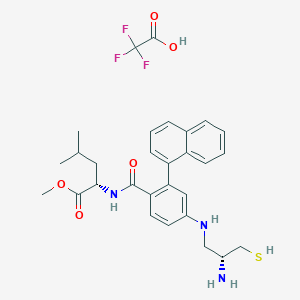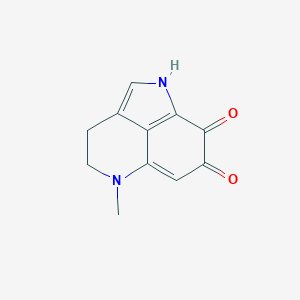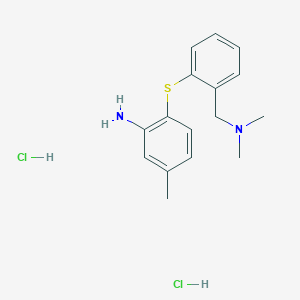
Boc-Asp(OMe)-fluorometil cetona
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 2-trifluoromethyl-substituted 4-pentenoic and 3,4-pentadienoic acids and their esters is achieved through the hydrolysis of acid fluorides under mild conditions, resulting in compounds such as 2-trifluoromethyl-4-pentenoic acid and its methyl ester . Another related compound, 3,3-Dimethyl-4-pentenoic acid methyl ester, is synthesized using Claisen rearrangement and transesterification reactions, with improvements made for industrial production . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The crystal structure of a related compound, (2Z,4E)-3-hydroxy-5-phenyl-penta-2,4-dienonic acid methyl ester, has been determined, revealing a monoclinic crystal system with specific bond lengths and angles, and an intramolecular hydrogen bond . This information can be useful in predicting the molecular structure and bonding patterns of the compound of interest.
Chemical Reactions Analysis
The reactivity of related compounds has been studied, such as the 2-trifluoromethyl-substituted acids and esters, which could provide insights into the chemical reactions that the compound "Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester" might undergo . Additionally, the synthesis of γ-fluorinated α-amino acids demonstrates the use of diastereoselective alkylation, which could be relevant to the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their melting points, crystalline forms, and spectroscopic data, are detailed in the literature . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to infer the properties of the compound .
Aplicaciones Científicas De Investigación
Boc-D-FMK is extensively used in scientific research for its ability to inhibit caspases, which are enzymes involved in apoptosis. Some of its key applications include:
Chemistry: Used as a tool to study the mechanisms of caspase inhibition and to develop new inhibitors.
Biology: Employed in cell culture experiments to investigate the role of caspases in apoptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting caspases .
Mecanismo De Acción
Boc-D-FMK exerts its effects by irreversibly binding to the active site of caspases, thereby inhibiting their activity. This inhibition prevents the cleavage of caspase substrates, which are essential for the execution of apoptosis. The molecular targets of Boc-D-FMK include various caspases, such as caspase-3, caspase-7, and caspase-9 .
Análisis Bioquímico
Biochemical Properties
Boc-Asp(OMe)-fluoromethyl ketone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to prevent the cleavage and activation of caspase-3, a crucial enzyme involved in apoptosis .
Cellular Effects
Boc-Asp(OMe)-fluoromethyl ketone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to prevent cell death after exposure to certain conditions .
Molecular Mechanism
At the molecular level, Boc-Asp(OMe)-fluoromethyl ketone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks caspase activity, thereby preventing cell death .
Metabolic Pathways
Boc-Asp(OMe)-fluoromethyl ketone is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information on these interactions and effects is currently limited.
Métodos De Preparación
Boc-D-FMK is synthesized through a series of chemical reactions involving the protection of the amino group, fluorination, and esterification. The synthetic route typically involves the following steps:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Fluorination of the ketone group.
- Esterification to form the final product .
Industrial production methods involve similar steps but are optimized for large-scale synthesis. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
Boc-D-FMK undergoes several types of chemical reactions, including:
Oxidation: Boc-D-FMK can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Boc-D-FMK into different reduced forms.
Substitution: Boc-D-FMK can undergo substitution reactions, particularly at the fluoromethyl group
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Boc-D-FMK is unique among caspase inhibitors due to its broad-spectrum activity and irreversible binding. Similar compounds include:
Z-VAD-FMK: Another broad-spectrum caspase inhibitor, but with reversible binding.
Q-VD-OPh: A pan-caspase inhibitor with a different chemical structure and reversible binding.
DEVD-FMK: A caspase-3 specific inhibitor with irreversible binding .
Boc-D-FMK’s uniqueness lies in its irreversible binding and broad-spectrum activity, making it a valuable tool in apoptosis research .
Propiedades
IUPAC Name |
methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOOUCRHWJYCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940205 | |
| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187389-53-3 | |
| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
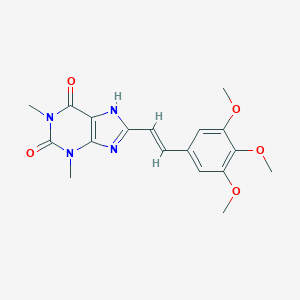
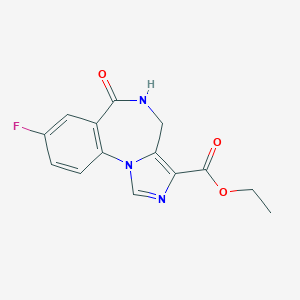
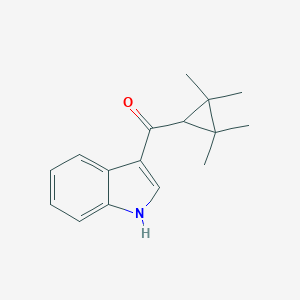
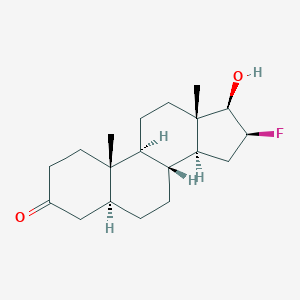
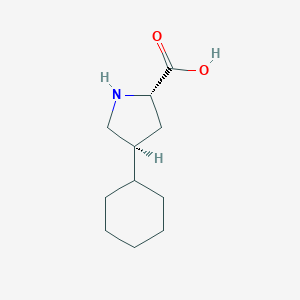
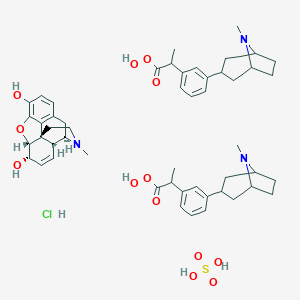
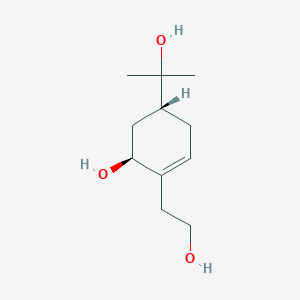
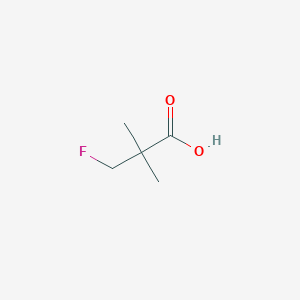

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
